Cas no 918528-57-1 (L-Leucine, L-phenylalanyl-L-cysteinyl-L-leucyl-)

L-Leucine, L-phenylalanyl-L-cysteinyl-L-leucyl- structure
918528-57-1 structure
Product name:L-Leucine, L-phenylalanyl-L-cysteinyl-L-leucyl-
CAS No:918528-57-1
MF:C24H38N4O5S
MW:494.64732503891
CID:773729
PubChem ID:71426889

L-Leucine, L-phenylalanyl-L-cysteinyl-L-leucyl- Chemical and Physical Properties

Names and Identifiers

    • L-Leucine, L-phenylalanyl-L-cysteinyl-L-leucyl-
    • (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid
    • DTXSID10845641
    • 918528-57-1
    • L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine
    • Inchi: InChI=1S/C24H38N4O5S/c1-14(2)10-18(22(30)27-19(24(32)33)11-15(3)4)26-23(31)20(13-34)28-21(29)17(25)12-16-8-6-5-7-9-16/h5-9,14-15,17-20,34H,10-13,25H2,1-4H3,(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t17-,18-,19-,20-/m0/s1
    • InChI Key: AAGULIZTQJVYJQ-MUGJNUQGSA-N
    • SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N

Computed Properties

  • Exact Mass: 494.25629150g/mol
  • Monoisotopic Mass: 494.25629150g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 14
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 152Ų

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